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Compound of Interest

Compound Name: Whewellite

Cat. No.: B087421

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal system and space group
of whewellite (CaC204-H20), a mineral of significant interest in biomineralization, particularly in
the formation of kidney stones. This document synthesizes crystallographic data from key
scientific studies, details the experimental protocols for its structural determination, and
presents a logical workflow for these advanced analytical techniques.

Whewellite Crystal Structure: A Summary

Whewellite is a hydrated calcium oxalate mineral.[1][2] Its crystalline structure is of paramount
importance for understanding its formation and interaction with potential inhibitors, a key aspect
of drug development for conditions such as nephrolithiasis.

The crystal structure of whewellite has been determined to belong to the monoclinic crystal
system.[1][3][4] This system is characterized by three unequal axes, with one oblique angle
and two right angles. The internationally recognized Hermann-Mauguin symbol for its space
group is P21/c.[1][2][5] This notation indicates a primitive unit cell (P) with a two-fold screw axis
(21) perpendicular to a glide plane (c). An alternative but equivalent setting for this space group
is P21/b.[3]

Quantitative Crystallographic Data
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The unit cell parameters of whewellite have been precisely determined through single-crystal
X-ray diffraction studies. The data presented below are from two key studies: a room
temperature analysis by Tazzoli and Domeneghetti (1980) and a low-temperature (123 K) re-
investigation which allowed for the precise location of hydrogen atoms.

Tazzoli & Domeneghetti .
Parameter Echigo et al. (2005) [123 K]
(1980) [Room Temp]

Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c
a-axis (A) 6.290(1) 6.239(1)
b-axis (A) 14.583(1) 14.563(2)
c-axis (A) 10.116(1) 10.015(2)
Angle B (°) 109.46(2) 109.38(2)
Volume (A3) 874.90 857.5(3)

Z (formula units) 8 8

R-factor 0.033 0.054

Experimental Protocols for Crystal Structure
Determination

The determination of whewellite's crystal structure is a multi-step process involving sample
preparation, data collection, and structure refinement. The methodologies outlined below are

based on published research.

Single-Crystal X-ray Diffraction (Room Temperature)

This protocol is based on the work of Tazzoli and Domeneghetti (1980).

o Crystal Selection: A suitable single crystal of whewellite is selected. The crystal should be

free of cracks and inclusions.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b087421?utm_src=pdf-body
https://www.benchchem.com/product/b087421?utm_src=pdf-body
https://www.benchchem.com/product/b087421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Collection: X-ray diffraction data are collected using a single-crystal diffractometer.

e Structure Solution and Refinement: The crystal structure is solved using direct methods. The

initial model is then refined using a full-matrix least-squares method. In this study, the
refinement was carried out until a final R-factor of 0.033 was achieved. Three of the four
hydrogen atoms were located from a difference Fourier map. It was noted that the two
independent water molecules occupy split positions.

Low-Temperature Single-Crystal X-ray Diffraction

This protocol follows the re-investigation of the whewellite structure at 123 K.

Sample Preparation: A single crystal of whewellite is carefully immersed in liquid nitrogen for
an extended period (e.g., 6 days) to ensure thermal equilibrium.

Mounting: The cryo-cooled crystal is immediately mounted on the diffractometer, which is
maintained at 123 K.

Data Collection: Data is collected using an imaging-plate diffractometer system (e.g., Rigaku
RAXIS-RAPID) with a graphite monochromator for Mo-Ka radiation. The system is
connected to a liquid nitrogen cryostat to maintain the low temperature.

Data Correction: The collected intensity data are corrected for Lorentz, absorption, and
polarization effects.

Structure Refinement: The refinement process begins with the positional parameters from a
previous reliable study (such as Tazzoli and Domeneghetti, 1980). The structure is then
refined using full-matrix least-squares analyses on F2. This low-temperature study
successfully located all hydrogen atoms.

Visualized Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a

compound like whewellite using single-crystal X-ray diffraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Crystallography of
Whewellite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087421#whewellite-crystal-system-and-space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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